
D-色氨酚
描述
D-Tryptophanol is a derivative of the essential amino acid tryptophan . It has a molecular formula of C11H14N2O . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .
Molecular Structure Analysis
D-Tryptophanol has a molecular formula of C11H14N2O . Its average mass is 190.242 Da and its mono-isotopic mass is 190.110611 Da .
Physical And Chemical Properties Analysis
D-Tryptophanol has a predicted density of 1.245±0.06 g/cm3 . Its melting point is between 86-89 °C . The predicted boiling point is 444.2±30.0 °C . Its vapor pressure is 1.13E-08mmHg at 25°C . The refractive index is 1.68 .
科学研究应用
Biofilm Inhibition and Biofouling Control
D-Tryptophanol, also known as D-Tryptophan, has been found to inhibit bacterial biofilms . Biofilms are a form of bacterial growth that can cause biofouling in natural settings. Biofouling refers to the undesirable accumulation of microorganisms, plants, algae, and/or animals on wetted surfaces, which can lead to operational problems in various industries, including water treatment and marine shipping.
In a study, D-Tryptophanol significantly inhibited the cell attachment rates (biofilm formation) of Pseudomonas mendocina and Staphylococcus aureus on polystyrene 96-well microtiter plates . The inhibitory effect was greater on P. mendocina, where the rate of cell adherence declined significantly . It also hindered the intracellular communication and adherence in both the strains, as confirmed by SEM and real-time PCR analysis .
This suggests that D-Tryptophanol could be used as an effective strategy to control biofilm formation and may support the development of surface coating technologies for biofouling control .
Peptide Synthesis
D-Tryptophanol is used in peptide synthesis . Peptides are short chains of amino acids that are linked by peptide bonds. They are essential in biology, playing key roles in a range of physiological and biochemical functions.
Peptide synthesis is a process used to create peptides in a controlled, laboratory setting. This process is important in the production of peptide-based drugs and in the study of protein function and structure. D-Tryptophanol, with its unique properties, can be used in the solution phase of peptide synthesis .
安全和危害
未来方向
Tryptophan and its derivatives, including D-Tryptophanol, are a key source of critical downstream metabolites . There is much interest in identifying beneficial metabolites, their source, and the mechanisms by which they elicit protective host responses . This suggests that future research may focus on these areas.
属性
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCRUSSQAXPJY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370101 | |
| Record name | D-Tryptophanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Tryptophanol | |
CAS RN |
52485-52-6 | |
| Record name | D-Tryptophanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

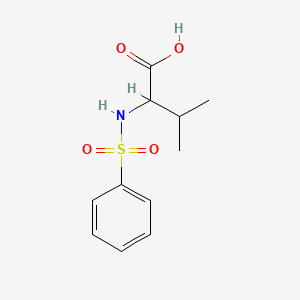
![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)
![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)

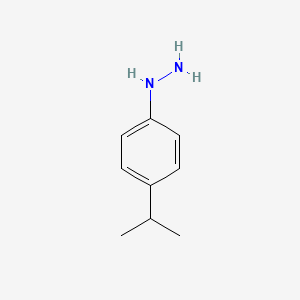
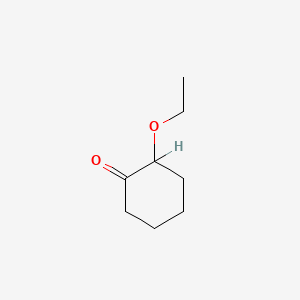
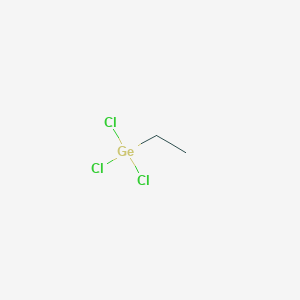

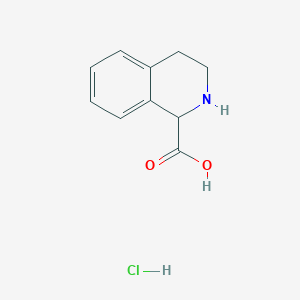
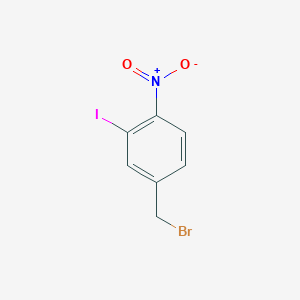

![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)
![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)
